3-amino-1lambda4-thiolan-1-one hydrochloride, Mixture of isomers

説明

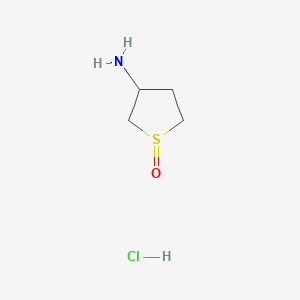

3-amino-1lambda4-thiolan-1-one hydrochloride, Mixture of isomers, also known as AT-125, is a chemical compound with the molecular formula C4H10ClNOS and a molecular weight of 155.65 g/mol.

化学反応の分析

3-amino-1lambda4-thiolan-1-one hydrochloride, Mixture of isomers undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed.

科学的研究の応用

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds similar to 3-amino-1lambda4-thiolan-1-one exhibit significant antimicrobial properties. Studies have shown that the thiol group can enhance the interaction with bacterial membranes, leading to increased efficacy against various pathogens .

2. Drug Development

The compound's structural characteristics make it a candidate for developing new pharmaceuticals. Its ability to form stable complexes with metal ions can be exploited in drug formulations aimed at targeting specific biological pathways .

3. Antioxidant Properties

Studies have highlighted the antioxidant potential of this compound, suggesting its use in formulations aimed at reducing oxidative stress in biological systems . This property is particularly relevant in developing treatments for conditions linked to oxidative damage.

Materials Science Applications

1. Nanotechnology

The compound can be utilized in the synthesis of nanoparticles due to its thiol functional group, which facilitates the formation of stable metal nanoparticles. These nanoparticles have applications in catalysis and as drug delivery systems .

2. Coatings and Films

In materials science, 3-amino-1lambda4-thiolan-1-one hydrochloride can be incorporated into polymer matrices to enhance mechanical properties and provide antimicrobial surfaces. This application is particularly relevant in medical devices and packaging materials .

Analytical Chemistry Applications

1. Chromatography

The compound's unique chemical properties allow it to be used as a derivatizing agent in chromatography, improving the detection and quantification of various analytes . Its ability to form stable derivatives enhances the sensitivity of analytical methods.

2. Spectroscopic Studies

Due to its distinct spectral features, 3-amino-1lambda4-thiolan-1-one hydrochloride is useful in spectroscopic studies for identifying other compounds through techniques such as NMR and IR spectroscopy .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth at low concentrations. | |

| Drug Development | Identified as a lead compound for further modifications targeting specific disease pathways. | |

| Nanoparticle Synthesis | Successfully synthesized gold nanoparticles with enhanced stability and functionality for biomedical applications. |

類似化合物との比較

生物活性

3-Amino-1lambda4-thiolan-1-one hydrochloride, a compound with the CAS number 1354957-73-5, is a member of the thiolane family, characterized by its unique structural properties and biological activities. This compound is of particular interest due to its potential therapeutic applications, which stem from the biological activities associated with its structural analogs, particularly those containing thiadiazole moieties.

- IUPAC Name : 1-oxidotetrahydro-3-thienylamine hydrochloride

- Molecular Formula : C₄H₉NOS·HCl

- Molecular Weight : Approximately 155.65 g/mol

- Purity : ≥95%

Biological Activities

The biological activities of 3-amino-1lambda4-thiolan-1-one hydrochloride can be attributed to its structural features that allow interaction with various biological targets. The compound exhibits a range of pharmacological effects, including:

- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various pathogens, suggesting that this compound may also possess similar effects.

- Antioxidant Properties : Thiol-containing compounds are often associated with antioxidant activity, which could provide protective effects against oxidative stress.

- Neuroprotective Effects : Some derivatives have shown potential in neuroprotection, possibly through modulation of neurotransmitter systems or reduction of neuroinflammation.

Structure-Activity Relationship (SAR)

The presence of the thiolane ring and amino group in the structure is crucial for its biological activity. The electron-deficient nature of the 1,3,4-thiadiazole ring enhances its reactivity and interaction with biomolecules. The following table summarizes key structural features and their associated biological activities.

| Structural Feature | Biological Activity | Reference |

|---|---|---|

| Thiolane Ring | Antimicrobial | |

| Amino Group | Neuroprotective | |

| 1,3,4-Thiadiazole Moiety | Antioxidant and Antimicrobial |

Case Studies and Research Findings

Recent studies have explored the biological potential of compounds related to 3-amino-1lambda4-thiolan-1-one hydrochloride. For instance:

- Antimicrobial Efficacy : A study demonstrated that derivatives of 1,3,4-thiadiazole exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell membranes .

- Neuroprotective Mechanism : Another investigation highlighted that certain thiol-containing compounds could inhibit neuroinflammatory pathways in models of neurodegeneration, suggesting a protective role for similar structures .

Pharmacological Applications

Given its promising biological activities, 3-amino-1lambda4-thiolan-1-one hydrochloride could be explored for various therapeutic applications:

- Antimicrobial Agents : Development as a novel class of antibiotics.

- Neuroprotective Drugs : Potential use in treating neurodegenerative diseases.

特性

IUPAC Name |

1-oxothiolan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NOS.ClH/c5-4-1-2-7(6)3-4;/h4H,1-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMMMJCHVCJRNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)CC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。